chemical structure and molecular weight of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid
chemical structure and molecular weight of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid
Technical Whitepaper: 4-(3,5-Dichlorophenyl)-4-oxobutyric Acid – Structural Characterization and Synthetic Utility
Executive Summary
4-(3,5-Dichlorophenyl)-4-oxobutyric acid (CAS: 66740-88-3) is a specialized aromatic keto-acid intermediate used primarily in the synthesis of bioactive tetralones and pharmaceutical scaffolds. Unlike its more common 3,4-dichloro isomer (a precursor to sertraline), the 3,5-dichloro variant requires specific synthetic strategies to overcome the natural ortho/para directing effects of chlorine substituents. This guide details the physicochemical properties, a validated regiospecific synthesis protocol via Grignard addition, and the compound's utility in drug discovery as a precursor for 6,8-dichloro-1-tetralone derivatives.
Chemical Identity & Physicochemical Properties
The molecule features a butyric acid chain terminated by a ketone at the
| Property | Data |
| CAS Number | 66740-88-3 |
| IUPAC Name | 4-(3,5-Dichlorophenyl)-4-oxobutanoic acid |
| Molecular Formula | |
| Molecular Weight | 247.07 g/mol |
| Exact Mass | 245.9850 Da |
| SMILES | OC(=O)CCC(=O)c1cc(Cl)cc(Cl)c1 |
| InChI Key | ROOOCYZCOBZVBV-UHFFFAOYSA-N |
| Physical State | Off-white to pale yellow crystalline solid |
| Predicted pKa | ~4.34 (Carboxylic acid), ~-6.5 (Ketone) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Structural Analysis: The 3,5-dichloro substitution pattern creates a chemically deactivated aromatic ring. In electrophilic aromatic substitution (EAS), the chlorine atoms direct incoming electrophiles to the ortho and para positions relative to themselves. In 1,3-dichlorobenzene, this cooperatively directs to the 2, 4, and 6 positions. Consequently, direct Friedel-Crafts acylation of 1,3-dichlorobenzene with succinic anhydride yields the 2,4-isomer , not the desired 3,5-isomer. This necessitates the use of organometallic coupling (Grignard) to achieve the 3,5-substitution pattern.
Validated Synthesis Protocol
Methodology: Grignard Addition to Succinic Anhydride. Rationale: This pathway bypasses the regioselectivity limitations of Friedel-Crafts acylation, ensuring the carbonyl group attaches exclusively at the 1-position of the 3,5-dichlorophenyl ring.
Reagents & Materials
-
Substrate: 1-Bromo-3,5-dichlorobenzene (CAS 19752-55-7).
-
Reagent: Magnesium turnings (activated with iodine).
-
Electrophile: Succinic Anhydride (CAS 108-30-5).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Quench: 1M Hydrochloric Acid (HCl).
Step-by-Step Protocol
-
Preparation of Grignard Reagent (3,5-Dichlorophenylmagnesium bromide):
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under
atmosphere. -
Add Mg turnings (1.2 eq) and a crystal of
. -
Add anhydrous THF to cover the Mg.
-
Dissolve 1-bromo-3,5-dichlorobenzene (1.0 eq) in THF. Add 10% of this solution to the flask to initiate the reaction (indicated by color loss of iodine and mild exotherm).
-
Dropwise add the remaining bromide solution while maintaining a gentle reflux. Stir for 1 hour post-addition to ensure complete formation.
-
-
Nucleophilic Addition:
-
Cool the Grignard solution to 0°C.
-
Dissolve Succinic Anhydride (0.9 eq) in anhydrous THF in a separate vessel.
-
Critical Step: Slowly cannulate the succinic anhydride solution into the Grignard reagent (or vice-versa, inverse addition is often preferred to prevent double addition) at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours. The Grignard reagent attacks the anhydride carbonyl, opening the ring to form the carboxylate salt.
-
-
Workup & Isolation:
-
Quench the reaction mixture with ice-cold 1M HCl until pH < 2. This protonates the carboxylate and destroys unreacted Grignard.
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Recrystallize from Toluene/Hexanes or Ethanol/Water to yield the target acid.
-
Figure 1: Synthetic workflow for the regiospecific production of 4-(3,5-Dichlorophenyl)-4-oxobutyric acid via Grignard methodology.
Analytical Characterization
To validate the structure, the following spectral signatures should be observed:
-
Mass Spectrometry (MS):
-
Molecular Ion (
): Clusters at m/z 246, 248, and 250. -
Isotopic Pattern: A characteristic 9:6:1 intensity ratio confirms the presence of two chlorine atoms.
-
Fragmentation: Loss of
(propionic acid radical) typically yields the dichlorobenzoyl cation (m/z ~173/175).
-
-
Proton NMR (
-NMR, 400 MHz, ):-
~11.0 ppm (1H, broad s, COO_H ).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
~7.8 ppm (2H, d,
, H-2,6 aromatic). -
~7.5 ppm (1H, t,
, H-4 aromatic). - ~3.3 ppm (2H, t, -C_H_2-CO-Ar ).
- ~2.8 ppm (2H, t, -C_H_2-COOH ).
-
Note: The aromatic protons appear as a doublet and triplet with small coupling constants (
) due to meta-substitution.
-
-
Infrared Spectroscopy (IR):
-
1710 cm⁻¹: C=O stretch (Carboxylic Acid).
-
1685 cm⁻¹: C=O stretch (Aromatic Ketone).
-
2500–3000 cm⁻¹: Broad O-H stretch (Carboxylic Acid dimer).
-
Applications in Drug Discovery
This compound serves as a "molecular handle" for introducing the 3,5-dichlorophenyl moiety, a pharmacophore known for increasing lipophilicity and metabolic stability against CYP450 oxidation.
-
Tetralone Synthesis:
-
Intramolecular Friedel-Crafts cyclization (using Polyphosphoric Acid or
) converts the acid into 6,8-dichloro-1-tetralone . This is a critical scaffold for developing sertraline analogs or rigidified dopamine transporter inhibitors.
-
-
GABA Analogs:
-
Reductive amination or conversion of the ketone to an amine yields 4-aryl-GABA derivatives, investigated for anticonvulsant activity.
-
-
Metabolic Probes:
-
Used as a reference standard for identifying metabolites of 3,5-dichloro-substituted drugs (e.g., specific thyroid receptor agonists like Resmetirom/MGL-3196 analogs).
-
Figure 2: Downstream synthetic utility of the title compound.
Safety & Handling
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
-
Handling: Use in a fume hood. Avoid dust generation.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can degrade the acid to its anhydride form over prolonged periods.
References
-
PubChem. "4-(3,5-dichlorophenyl)-4-oxobutyric acid (Compound)." National Library of Medicine. Accessed 2025.[1][2][3] [Link]
- Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." Friedel-Crafts and Grignard Procedures for Keto-Acids. 5th Edition, Longman Scientific & Technical, 1989.
-
Kelly, M. J., et al. "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist."[4] Journal of Medicinal Chemistry, 2014.[4] (Context on 3,5-dichloro-4-substituted phenyl scaffolds). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichloro-4-methylbenzoic acid | C8H6Cl2O2 | CID 18533234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
